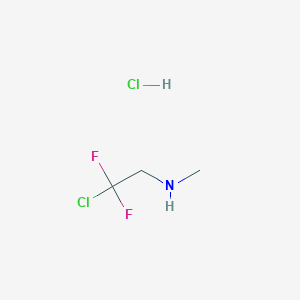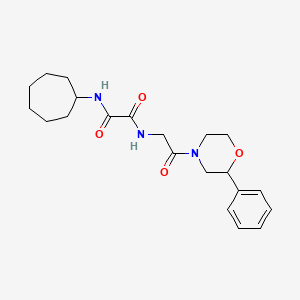
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C3H6ClF2N·HCl. It is a hydrochloride salt of (2-chloro-2,2-difluoroethyl)(methyl)amine, which is used in various chemical reactions and research applications. This compound is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride typically involves the reaction of 2-chloro-2,2-difluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant
The reaction proceeds as follows:
2-chloro-2,2-difluoroethanol+methylamine+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous addition: of reactants to maintain optimal reaction conditions
Temperature control: to prevent side reactions
Purification: through crystallization or distillation to obtain the pure hydrochloride salt
Análisis De Reacciones Químicas
Types of Reactions
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles
Oxidation: The compound can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield different amine derivatives
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted amines
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Aplicaciones Científicas De Investigación
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and chemical reactions
Biology: In the study of enzyme interactions and metabolic pathways
Medicine: Potential use in drug development and pharmaceutical research
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway and target. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it effective in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-chloro-2,2-difluoroethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(ethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(propyl)aminehydrochloride
Uniqueness
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required.
Propiedades
IUPAC Name |
2-chloro-2,2-difluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFIAABULITSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)

![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)

![2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2961068.png)

